molecular formula C7H6N2O3 B1281796 4-Amino-3-nitrobenzaldehyde CAS No. 51818-99-6

4-Amino-3-nitrobenzaldehyde

Cat. No. B1281796
Key on ui cas rn: 51818-99-6
M. Wt: 166.13 g/mol
InChI Key: IIOCECYTBZBBAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09434697B2

Procedure details

To a stirred solution of dimethylamine (4.0 mL, 2 M, 8.0 mmol) in MeOH (4 mL) was added Ti(OiPr)4 (1.15 g, 4 mmol) and the solution was stirred at room temperature for 15 minutes Then 4-amino-3-nitro-benzaldehyde (160 g, 1.0 mmol) in MeOH (2 mL) was added and the solution was stirred at room temperature overnight. Then NaBH4 (78 g, 2 mmol) was added and the solution was stirred at room temperature for 1 hour. LCMS showed major product peak. The solution was diluted with EtOAc (60 mL) and washed with water (2×100 mL) and brine (50 mL), dried over anhydrous Na2SO4. The solution was evaporated to dryness and 130 mg of crude product was collected, which was used for the next step without further purification, 1H NMR (400 MHz, DMSO-d6) δ 7.82 (s, 1H), 7.35 (br s, 2H), 7.31 (dd, 1H), 6.97 (d, 1H), 3.26 (s, 2H), 2.12 (s, 6H).
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
1.15 g
Type
catalyst
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
78 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].[NH2:4][C:5]1[CH:12]=[CH:11][C:8]([CH:9]=O)=[CH:7][C:6]=1[N+:13]([O-:15])=[O:14].[BH4-].[Na+]>CO.CCOC(C)=O.CC(O[Ti](OC(C)C)(OC(C)C)OC(C)C)C>[CH3:1][N:2]([CH2:9][C:8]1[CH:11]=[CH:12][C:5]([NH2:4])=[C:6]([N+:13]([O-:15])=[O:14])[CH:7]=1)[CH3:3] |f:2.3|

Inputs

Step One
Name
Quantity
4 mL
Type
reactant
Smiles
CNC
Name
Quantity
4 mL
Type
solvent
Smiles
CO
Name
Quantity
1.15 g
Type
catalyst
Smiles
CC(C)O[Ti](OC(C)C)(OC(C)C)OC(C)C
Step Two
Name
Quantity
160 g
Type
reactant
Smiles
NC1=C(C=C(C=O)C=C1)[N+](=O)[O-]
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
78 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the solution was stirred at room temperature overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
the solution was stirred at room temperature for 1 hour
Duration
1 h
WASH
Type
WASH
Details
washed with water (2×100 mL) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
The solution was evaporated to dryness and 130 mg of crude product
CUSTOM
Type
CUSTOM
Details
was collected
CUSTOM
Type
CUSTOM
Details
which was used for the next step without further purification, 1H NMR (400 MHz, DMSO-d6) δ 7.82 (s, 1H), 7.35 (br s, 2H), 7.31 (dd, 1H), 6.97 (d, 1H), 3.26 (s, 2H), 2.12 (s, 6H)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
CN(C)CC1=CC(=C(C=C1)N)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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